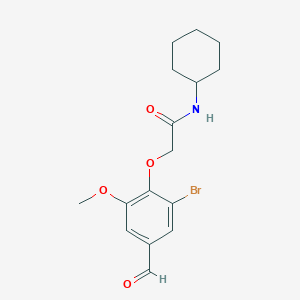
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide, also known as BRP-7, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of acetamide derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of various enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are involved in inflammation and neurodegeneration. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which can help to reduce inflammation. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has also been shown to increase the activity of antioxidant enzymes, which can help to reduce oxidative stress and inflammation. Additionally, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has been found to inhibit the activity of acetylcholinesterase, which can help to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide in lab experiments is its potential use in treating neurodegenerative diseases. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. However, one of the limitations of using 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide in lab experiments is its limited solubility in water, which can make it difficult to dissolve and use in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another direction is the study of the potential use of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies can be conducted to investigate the exact mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide and its potential use in other scientific research applications.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide involves a multi-step process that starts with the reaction of 2-bromo-4-formyl-6-methoxyphenol with cyclohexylamine to form an intermediate product. This intermediate product is then treated with acetic anhydride to yield the final product, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide. The purity and yield of the product can be improved by various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Propiedades
IUPAC Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNWRTGMFFQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2728581.png)
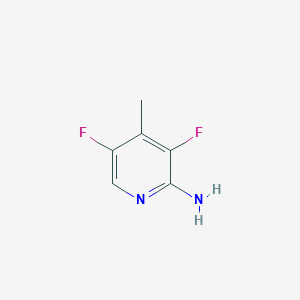
![[2-(2-Methylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2728583.png)
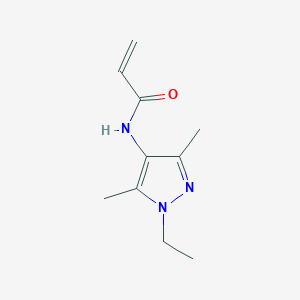
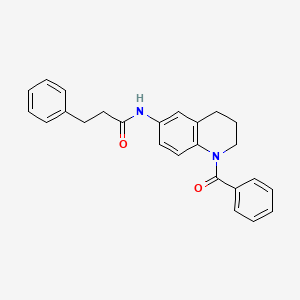
![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2728590.png)
![Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2728591.png)
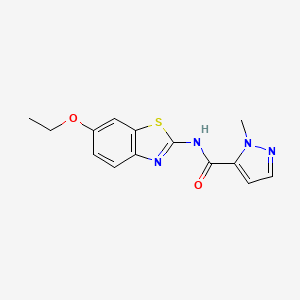
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2728595.png)

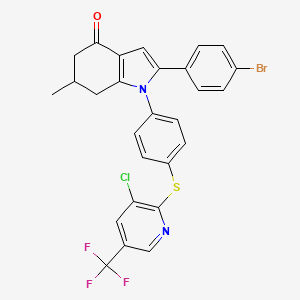
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

